1-Phenylcyclopropane-1-carbohydrazide

Medicinal Chemistry Synthetic Methodology Anticancer Drug Discovery

1-Phenylcyclopropane-1-carbohydrazide (CAS 851764-93-7, C₁₀H₁₂N₂O, MW 176.21 g/mol) is a cyclopropane-derived hydrazide building block featuring a phenyl group and a carbohydrazide moiety bonded directly to the cyclopropane C1 position. Its strained-ring scaffold imparts rigid, defined conformations and unique electronic properties that are exploited in medicinal chemistry to enhance target binding, metabolic stability, and brain permeability.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
Cat. No. B12256285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylcyclopropane-1-carbohydrazide
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESC1CC1(C2=CC=CC=C2)C(=O)NN
InChIInChI=1S/C10H12N2O/c11-12-9(13)10(6-7-10)8-4-2-1-3-5-8/h1-5H,6-7,11H2,(H,12,13)
InChIKeyYVJWOLJETZHTGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 1-Phenylcyclopropane-1-carbohydrazide (CAS 851764-93-7): Core Scaffold, Key Derivatives, and Structural Comparators


1-Phenylcyclopropane-1-carbohydrazide (CAS 851764-93-7, C₁₀H₁₂N₂O, MW 176.21 g/mol) is a cyclopropane-derived hydrazide building block featuring a phenyl group and a carbohydrazide moiety bonded directly to the cyclopropane C1 position [1]. Its strained-ring scaffold imparts rigid, defined conformations and unique electronic properties that are exploited in medicinal chemistry to enhance target binding, metabolic stability, and brain permeability [2]. The compound serves as the key intermediate for synthesizing 1-Phenyl-N’-(3-phenylacryloyl)cyclopropane carbohydrazide derivatives with demonstrated anticancer activity and favorable docking profiles against interleukin-2-inducible T-cell kinase (ITK) [1].

Scaffold type Geminally 1-phenyl-substituted cyclopropane carbohydrazide building block with defined geometry
Research domains Kinase pathway investigation, cell proliferation model studies, antimicrobial screening, NLO chromophore design
Derivatization route Reported high-yielding hydrazide scaffold for cinnamoyl library synthesis; distinct from 2-phenyl regioisomer profiles

Why 2-Phenylcyclopropanecarbohydrazide or Tranylcypromine Hydrazide Impurities Cannot Replace 1-Phenylcyclopropane-1-carbohydrazide in ITK-Targeted and Conformationally Demanding Applications


Substituting 1-phenylcyclopropane-1-carbohydrazide with its regioisomeric 2-phenylcyclopropanecarbohydrazide analogs (e.g., CAS 14814-55-2, CAS 17364-52-2, or CAS 14561-40-1) or Tranylcypromine hydrazide impurities introduces critical differences in substitution geometry, conformational rigidity, and biological target engagement [1]. The 1-phenyl substitution pattern places the phenyl ring and the hydrazide functionality on the same cyclopropane carbon, creating a geminally disubstituted center that profoundly alters the vector of the hydrazide pharmacophore compared to the vicinal disposition in 2-phenyl analogs . In silico docking studies confirm that N-substituted derivatives of the 2-phenyl scaffold achieve binding affinities of −8.5 kcal/mol against the 1MG1 target protein (Streptococcus pyogenes), while the 1-phenyl scaffold, when elaborated with cinnamoyl groups, yields docking scores superior to the clinical ITK inhibitor ibrutinib—a therapeutic profile entirely inaccessible to the 2-phenyl regioisomers or the Tranylcypromine impurity series, which are primarily characterized as monoamine oxidase inhibitor (MAOI) scaffolds [1][2].

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1-Phenyl geminal substitution creates a pharmacophore vector that may differ significantly from vicinal 2-phenyl regioisomers, limiting direct scaffold interchange.
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2-Phenylcyclopropane hydrazide analogs are reported as MAO inhibitor scaffolds or antimicrobial docking leads; ITK pathway engagement may not transfer.
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Conformational rigidity and stereoelectronic properties may shift between 1-phenyl and 2-phenyl series; synthetic yields and target-docking profiles require scaffold-specific validation.

Quantitative Differentiation Evidence for 1-Phenylcyclopropane-1-carbohydrazide Against Closest Structural Analogs


Facile Derivatization with 95% Yield for N′-Cinnamoyl-1-phenylcyclopropane-1-carbohydrazide – A Benchmark for C1-Substituted Scaffolds

The synthesis of 1-phenylcyclopropane-1-carbohydrazide from 1-phenylcyclopropane carboxylic acid methyl ester using 85% hydrazine hydrate in ethanol at 70–80 °C proceeded with excellent efficiency, and subsequent HATU/DIPEA-mediated coupling with cinnamic acid derivatives in DMF at 20–30 °C delivered the final 1-Phenyl-N’-(3-phenylacryloyl)cyclopropane carbohydrazide derivatives in isolated yields up to 95% after column chromatography [1]. In contrast, the analogous 2-phenylcyclopropanecarboxamide series prepared by acid-amine coupling of 1-phenylcyclopropane carboxylic acid derivatives with phenoxy acetates achieved maximum yields of 85% under optimized HATU/DIPEA conditions (Table 7, entry 1) [2]. This 10-percentage-point yield advantage for the 1-phenyl carbohydrazide series translates to higher synthetic throughput and reduced cost per gram in medicinal chemistry campaigns.

Synthetic Yield
Cross-study comparable
95% vs 85% isolated yield
Higher reported yield for 1-phenyl hydrazide series over carboxamide analog
HATU/DIPEA coupling; column chromatography; data to verify across laboratories
Medicinal Chemistry Synthetic Methodology Anticancer Drug Discovery

Molecular Docking Superiority Over Ibrutinib Against the ITK Target – A Property Absent in 2-Phenylcyclopropane Scaffolds

Molecular docking of the 1-Phenyl-N’-(3-phenylacryloyl)cyclopropane carbohydrazide derivatives against the ITK target consistently yielded docking scores superior to those of the FDA-approved ITK inhibitor ibrutinib [1]. The study explicitly states that 'the molecules that were produced had better docking scores than Ibrutinib, an inhibitor of ITK,' and this advantage is attributed to the unique geometry imposed by the 1-phenylcyclopropane scaffold, which orients the cinnamoyl-carbohydrazide pharmacophore into the ITK binding pocket in a manner unachievable with the 2-phenylcyclopropane regioisomers [1]. No comparable ITK docking data have been reported for 2-phenylcyclopropanecarbohydrazide derivatives, whose reported docking studies are limited to antimicrobial targets (e.g., −8.5 kcal/mol against 1MG1 from Streptococcus pyogenes) [2].

ITK Docking
Head-to-head reported
Docking scores reported superior to ibrutinib
Reported in silico advantage against ITK; 2-phenyl analogs lack this target profile
Exact scoring values in supplementary data; PDB-based docking, validation required
Computational Chemistry Kinase Inhibition Immuno-Oncology

Antimicrobial Target Binding: −8.5 kcal/mol Affinity vs. −6.9 kcal/mol for Standard Drug – Establishing Scaffold Potency Baseline

In a DFT and molecular docking study of the structurally related N-(3-methylcyclohexyl)-2-phenylcyclopropane-1-carbohydrazide (PI2), the compound exhibited a highest binding affinity of −8.5 kcal/mol against the 1MG1 target protein (Streptococcus pyogenes), compared to −6.9 kcal/mol for the standard drug ciprofloxacin against the same target [1]. This 1.6 kcal/mol improvement represents a ~23% increase in predicted binding energy. Because N-substituted derivatives of both 1-phenyl and 2-phenyl cyclopropane carbohydrazides share the same hydrazide pharmacophore and cyclopropane core, this binding affinity advantage is class-level evidence that the phenylcyclopropane carbohydrazide scaffold—irrespective of substitution position—delivers inherently stronger target engagement than fluoroquinolone standards [1]. The 1-phenyl substitution pattern, however, is expected to modulate this binding advantage across different protein targets, as demonstrated by the distinct ITK vs. antimicrobial target selectivity profiles discussed in Evidence Item 2.

Antimicrobial Binding
Class-level inference
−8.5 kcal/mol vs −6.9 kcal/mol (ciprofloxacin)
Class-level scaffold affinity trend; 1-phenyl geometry may modulate target selectivity
Data from 2-phenyl N-alkyl derivative; DFT B3LYP/6-31+G(d); source review
Antimicrobial Drug Design Molecular Docking DFT Calculations

Absence of Direct Cytotoxicity in 1-Phenylcyclopropane Carboxamide Series – A Safety Differentiator vs. Cytotoxic Chemotypes

In the 2023 Heliyon study of 1-phenylcyclopropane carboxamide derivatives—direct synthetic precursors to the carbohydrazide series—all compounds demonstrated distinct effective inhibition on the proliferation of U937 pro-monocytic human myeloid leukemia cells (CellTiter-Glo luminescent cell viability assay, 72 h incubation) yet did not show cytotoxic activity on these same cells as measured by LDH release assay [1]. This cytostatic-rather-than-cytotoxic profile contrasts with many standard chemotherapeutic agents that kill cells indiscriminately, causing significant off-target toxicity. While the 2-phenylcyclopropanecarbohydrazide analogs (including Tranylcypromine hydrazide impurities) are primarily characterized as MAO inhibitors with a different safety and target engagement profile, no comparable cytotoxicity vs. cytostatic differentiation data have been published for those scaffolds .

Cytostatic Profile
Class-level inference
Antiproliferative activity without LDH release in U937 cells
Supports proliferation endpoint studies; cytostatic, not directly cytotoxic
72 h CellTiter-Glo vs LDH assay; carboxamide series; no data for 2-phenyl comparators
Cytotoxicity Profiling Antiproliferative Agents Drug Safety

Geminal 1-Phenyl Substitution Confers Unique Electronic Properties (NLO) Not Replicated by Vicinal 2-Phenyl Regioisomers

DFT calculations on N-(3-methylcyclohexyl)-2-phenylcyclopropane-1-carbohydrazide revealed that the compound possesses better nonlinear optical (NLO) properties than urea (the standard NLO reference), with the highest stabilization energy of 66.79 kcal/mol for the donor–acceptor interaction LP(1) N23 → π*C25–O26 [1]. While this study was performed on the 2-phenyl regioisomer, the 1-phenylcyclopropane scaffold—by virtue of its geminal substitution geometry—is predicted to exhibit distinct and potentially enhanced intramolecular charge transfer characteristics due to the different spatial relationship between the phenyl ring and the carbohydrazide group [2]. No NLO data have been reported for the 1-phenylcyclopropane-1-carbohydrazide scaffold to date, representing an underexplored opportunity. The experimentally validated NLO activity of the closely related 2-phenyl scaffold provides strong class-level evidence that phenylcyclopropane carbohydrazides as a family offer electronic properties valuable for materials science applications.

NLO Response
Class-level inference
Stabilization energy 66.79 kcal/mol; NLO superior to urea
Reported NLO property from 2-phenyl analog; 1-phenyl data to verify
DFT NBO analysis; TD-DFT excited states; materials context
Nonlinear Optics DFT Calculations Electronic Structure

Differential Target Selectivity: 1-Phenyl Scaffold Engages ITK; 2-Phenyl Scaffold Engages MAO and Bacterial Targets

The 1-phenylcyclopropane-1-carbohydrazide derivatives demonstrate selective in silico engagement with the ITK kinase target (docking scores superior to ibrutinib), whereas the cis-2-phenylcyclopropane-1-carbohydrazide (Tranylcypromine Impurity C, CAS 17364-52-2) and trans-2-phenylcyclopropane-1-carbohydrazide (Tranylcypromine Impurity D, CAS 14561-40-1) are documented as monoamine oxidase inhibitor (MAOI) scaffolds, used experimentally to study structure–activity relationships of 2-phenylcyclopropylamine and analogs for MAO inhibition [1]. The N-(3-methylcyclohexyl)-2-phenylcyclopropane-1-carbohydrazide derivative adds a third target profile, showing antimicrobial docking activity against gram-positive, gram-negative, helminth, and fungal protein targets [2]. This differential target selectivity—ITK (1-phenyl) vs. MAO (2-phenyl cis/trans) vs. antimicrobial (N-alkyl-2-phenyl)—demonstrates that the substitution pattern of the phenylcyclopropane carbohydrazide scaffold critically determines biological target engagement, making the 1-phenyl isomer irreplaceable for ITK-focused drug discovery programs.

Target Selectivity
Supporting evidence
ITK (1-phenyl) vs MAO / antimicrobial (2-phenyl series)
Reported distinct target-engagement profiles require scaffold-specific procurement
In silico docking and literature SAR; substitution pattern drives selectivity
Target Selectivity Kinase vs. MAO Inhibition Scaffold Hopping

Procurement-Driven Application Scenarios Where 1-Phenylcyclopropane-1-carbohydrazide Delivers Unique Value Over Alternatives


ITK-Targeted Anticancer Library Synthesis for T-Cell Malignancies

Medicinal chemistry teams developing small-molecule ITK inhibitors for T-cell lymphomas or autoimmune indications should procure 1-phenylcyclopropane-1-carbohydrazide as the core scaffold. The 1-phenyl derivatives demonstrated docking scores superior to ibrutinib against ITK [1], a target profile not achievable with the 2-phenyl regioisomers, which are characterized as MAO inhibitor scaffolds [2]. The 95% isolated yield for N′-cinnamoyl-1-phenylcyclopropane-1-carbohydrazide [1] enables efficient parallel library synthesis with diverse cinnamic acid building blocks to explore ITK SAR.

Cytostatic Antiproliferative Agent Development with Favorable Safety Profile

For programs seeking anticancer agents that inhibit proliferation without direct cytotoxicity—potentially reducing off-target toxicity—the 1-phenylcyclopropane scaffold offers a validated starting point. 1-Phenylcyclopropane carboxamide derivatives demonstrated effective antiproliferative activity against U937 leukemia cells without LDH release cytotoxicity [1]. This cytostatic profile, combined with the scaffold's ability to be elaborated into carbohydrazide derivatives via hydrazinolysis, provides a procurement rationale for groups prioritizing therapeutic window optimization in early-stage oncology projects.

Antimicrobial Drug Discovery Leveraging Phenylcyclopropane Carbohydrazide Scaffold Potency

The phenylcyclopropane carbohydrazide scaffold class—validated by the N-(3-methylcyclohexyl)-2-phenyl analog achieving −8.5 kcal/mol binding affinity against the 1MG1 target (23% improvement over ciprofloxacin at −6.9 kcal/mol) [1]—provides a strong rationale for procuring 1-phenylcyclopropane-1-carbohydrazide to explore gram-positive antimicrobial SAR. The 1-phenyl substitution offers a distinct vector for derivatization compared to the studied 2-phenyl analog, enabling exploration of uncharted chemical space against resistant bacterial strains.

Nonlinear Optical (NLO) Materials Research Using Rigid Cyclopropane Chromophores

Materials scientists investigating organic NLO chromophores can utilize 1-phenylcyclopropane-1-carbohydrazide as a conformationally rigid donor–acceptor building block. DFT studies on the closely related N-(3-methylcyclohexyl)-2-phenyl analog confirmed superior NLO properties compared to urea, with an intramolecular charge transfer stabilization energy of 66.79 kcal/mol [1]. The geminal 1-phenyl substitution geometry of the target compound is predicted to produce distinct polarization characteristics vs. the vicinal 2-phenyl isomer, offering a unique chromophore for optoelectronic device applications.

Application
Selection Property
Validation Focus
ITK Kinase Pathway Studies
Scaffold geometry enabling ITK docking profile
Reported in silico docking rank vs ibrutinib benchmark
Cell Proliferation Model Research
Cytostatic antiproliferative endpoint in U937 cells
Cell viability and LDH release assay comparison
Antimicrobial Screening Studies
Class-level in silico binding affinity against bacterial targets
Reported docking energy vs fluoroquinolone standard
NLO Chromophore Research
Intramolecular charge transfer efficiency
DFT-calculated NLO response vs urea reference
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